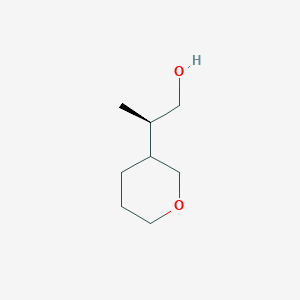

(2R)-2-(Oxan-3-yl)propan-1-ol

Description

(2R)-2-(Oxan-3-yl)propan-1-ol is a chiral secondary alcohol characterized by a propan-1-ol backbone with an oxan-3-yl (tetrahydropyran-3-yl) substituent at the second carbon. The (2R) stereochemistry confers specificity in its interactions, particularly in biological or catalytic contexts. The oxan ring introduces both hydrophobic (alkyl chain) and hydrophilic (ether oxygen) properties, influencing solubility and reactivity.

Properties

IUPAC Name |

(2R)-2-(oxan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJPLLRBWCOXJG-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the ring-opening of an epoxide with a suitable nucleophile. For example, the reaction of ®-propylene oxide with tetrahydropyran-3-ol in the presence of a strong base such as sodium hydride can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the ring-opening reaction under milder conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.

Major Products:

Oxidation: (2R)-2-(Oxan-3-yl)propan-1-one.

Reduction: (2R)-2-(Oxan-3-yl)propane.

Substitution: (2R)-2-(Oxan-3-yl)propan-1-chloride or (2R)-2-(Oxan-3-yl)propan-1-tosylate.

Scientific Research Applications

(2R)-2-(Oxan-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving secondary alcohols.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme’s active site. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues

(a) (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol

- Structure : Propan-1-ol backbone with a 2,6-dimethoxyphenyl substituent.

- Molecular Weight : 196.2 g/mol (vs. ~158.2 g/mol for the target compound).

- Methoxy groups may engage in hydrogen bonding but lack the oxan ring’s conformational flexibility.

(b) rac-[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol

- Structure: Racemic mixture of a tetrahydrofuran (oxolan) derivative with an aminomethyl group.

- Key Differences: The aminomethyl group introduces basicity, enabling protonation at physiological pH, unlike the target compound. The oxolan ring (5-membered) vs. oxan (6-membered) affects ring strain and hydrogen-bonding capacity.

- Reactivity: Potential for nucleophilic reactions due to the amine group, contrasting with the inert ether in the target compound .

(c) Hexadecyl-β-D-maltoside (CAS 98064-96-1)

- Structure : Maltoside derivative with a hexadecoxy chain.

- Key Differences :

- The long alkyl chain (C16) confers surfactant properties, unlike the compact oxan group.

- High molecular weight (complex glycosidic structure) vs. the simpler target compound.

- Safety: Not listed in hazardous chemical directories, suggesting low acute toxicity, similar to the target compound’s inferred profile .

(a) (2R,S)-Indolyl Propan-2-ol Derivatives ()

- Structure: Propan-2-ol with indolyl and methoxyphenoxy groups.

- Biological Activity: Demonstrated antiarrhythmic, adrenoceptor binding, and spasmolytic effects.

- Stereochemistry : Racemic (R,S) mixtures show varied efficacy; the (2R) configuration in the target compound may enhance enantioselective interactions but lacks the indole moiety’s receptor-targeting capacity .

(b) Tramadol ()

- Structure: Cyclohexanol derivative with dimethylamino and methoxyphenyl groups.

- Mechanism: Mu-opioid receptor agonist with serotonin/norepinephrine reuptake inhibition.

- Contrast : The target compound’s oxan group lacks the amine and aromatic pharmacophores critical for Tramadol’s activity, suggesting divergent applications .

Physicochemical Properties

| Property | (2R)-2-(Oxan-3-yl)propan-1-ol | (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol | Hexadecyl-β-D-maltoside |

|---|---|---|---|

| Molecular Weight (g/mol) | ~158.2 | 196.2 | ~692.8 |

| Solubility | Moderate (polar ether) | Low (aromatic hydrophobic) | Low (surfactant) |

| Reactivity | Ether O H-bonding | Methoxy H-bonding | Glycosidic hydrolysis |

| Bioactivity | Not reported | Synthetic intermediate | Surfactant, membrane studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.